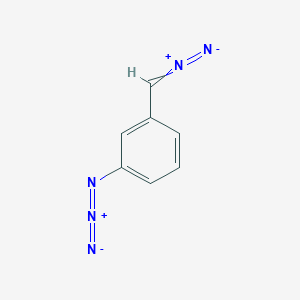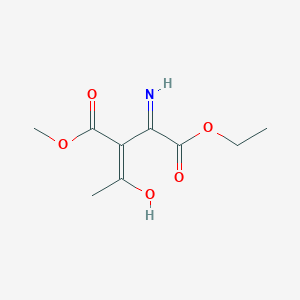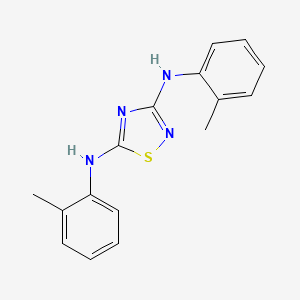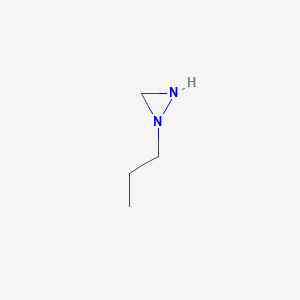
Cyclo(methyltauryl-phenylalanyl-proline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is composed of methyltaurine, phenylalanine, and proline, forming a cyclic structure that imparts stability and specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization reaction often employs coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is carried out in an organic solvent such as DMF or DCM.
Industrial Production Methods
Industrial production of cyclo(methyltauryl-phenylalanyl-proline) involves large-scale SPPS, followed by cyclization in batch reactors. The process is optimized for yield and purity, with extensive purification steps including HPLC and lyophilization to obtain the final product.
化学反応の分析
Types of Reactions
Cyclo(methyltauryl-phenylalanyl-proline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
Cyclo(methyltauryl-phenylalanyl-proline) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in quorum sensing and microbial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with specific molecular targets and pathways. It can modulate quorum sensing in bacteria by binding to receptor proteins and altering gene expression. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of survival pathways.
類似化合物との比較
Similar Compounds
Cyclo(phenylalanyl-prolyl): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(glycyl-prolyl): Known for its antifungal properties.
Cyclo(tyrosyl-prolyl): Studied for its role in enzyme inhibition.
Uniqueness
Cyclo(methyltauryl-phenylalanyl-proline) is unique due to the presence of methyltaurine, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and its potential therapeutic applications set it apart from other cyclic peptides.
特性
CAS番号 |
126370-66-9 |
|---|---|
分子式 |
C17H23N3O4S |
分子量 |
365.4 g/mol |
IUPAC名 |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
InChIキー |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
異性体SMILES |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
正規SMILES |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


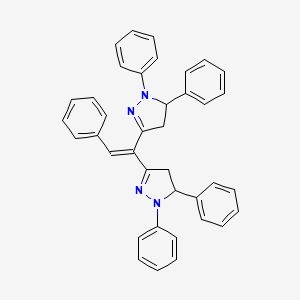
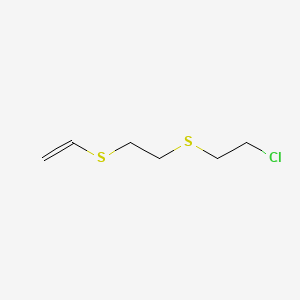
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

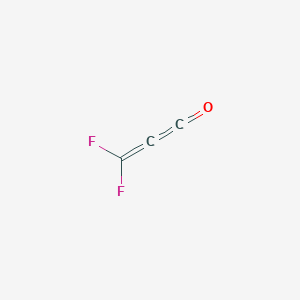
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
